molecular formula C17H20N6O5 B14014286 2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 36799-23-2

2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14014286
CAS No.: 36799-23-2
M. Wt: 388.4 g/mol
InChI Key: ARWIJMOIKBUFDM-UHFFFAOYSA-N
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Description

Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is a synthetic compound that belongs to the class of adenosine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-methoxyphenyl group and the amino substitution on the adenosine scaffold may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) typically involves the following steps:

    Starting Materials: Adenosine and 4-methoxyaniline.

    Reaction Conditions: The amino group of 4-methoxyaniline is introduced to the adenosine scaffold through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the adenosine scaffold are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it may interact with enzymes or other proteins, affecting their function and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, known for its role in cellular signaling and energy transfer.

    2-Aminoadenosine: A derivative with an amino group at the 2-position, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).

    4-Methoxyphenyladenosine: A derivative with a 4-methoxyphenyl group, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).

Uniqueness

Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is unique due to the combination of the amino group and the 4-methoxyphenyl group on the adenosine scaffold. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

36799-23-2

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H20N6O5/c1-27-9-4-2-8(3-5-9)20-14-11-15(22-17(18)21-14)23(7-19-11)16-13(26)12(25)10(6-24)28-16/h2-5,7,10,12-13,16,24-26H,6H2,1H3,(H3,18,20,21,22)

InChI Key

ARWIJMOIKBUFDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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